3-[2-(2-Cyanoethyl-methyl-amino)ethyl-methyl-amino]propanenitrile
Description
Properties
IUPAC Name |
3-[2-[2-cyanoethyl(methyl)amino]ethyl-methylamino]propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-13(7-3-5-11)9-10-14(2)8-4-6-12/h3-4,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYOFXQQZPULAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)CCN(C)CCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10278137 | |
| Record name | 3-[2-(2-cyanoethyl-methyl-amino)ethyl-methyl-amino]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
999-23-5 | |
| Record name | NSC6406 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6406 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-[2-(2-cyanoethyl-methyl-amino)ethyl-methyl-amino]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-[2-(2-Cyanoethyl-methyl-amino)ethyl-methyl-amino]propanenitrile, a compound with the CAS number 999-23-5, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including case studies, research findings, and relevant data tables.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a cyanoethyl group and two methylamino groups attached to a propanenitrile backbone. Its molecular formula is , and it exhibits properties typical of nitriles, such as high polarity and potential for hydrogen bonding.
Research indicates that compounds similar to this compound may act as inhibitors of various protein kinases, which are crucial in regulating cellular processes such as growth and metabolism. The presence of the cyano group is believed to enhance the compound's binding affinity to target proteins, thus influencing their activity.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study highlighted its effectiveness against breast cancer cells (MCF-7) with an IC50 value in the low micromolar range. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Case Studies
- Breast Cancer Research : A study published in Cancer Letters evaluated the effects of this compound on MCF-7 cells. The results showed a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis.
- Neuroprotective Effects : Another investigation focused on neuroprotective properties in neuronal cell cultures exposed to oxidative stress. The compound demonstrated a protective effect by reducing reactive oxygen species (ROS) levels and improving cell survival rates.
Table 1: Biological Activity Summary
| Activity Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 5.3 | Apoptosis induction |
| Neuroprotection | Neuronal Cells | 10.0 | ROS reduction |
Table 2: Structure-Activity Relationship (SAR)
| Modification | IC50 (µM) | Observations |
|---|---|---|
| Unmodified | 5.3 | Base compound efficacy |
| Addition of Hydroxyl Group | 4.1 | Increased solubility and potency |
| Substitution with Ethyl Group | 6.5 | Decreased potency but improved stability |
Comparison with Similar Compounds
Physical and Chemical Properties
Key physical properties of 3-[2-(2-Cyanoethyl-methyl-amino)ethyl-methyl-amino]propanenitrile and related compounds are summarized below:
Key Observations :
- Molecular Weight and Boiling Points: The target compound has a higher molecular weight and boiling point compared to simpler analogs like 3-(dimethylamino)propanenitrile, attributed to increased branching and hydrogen bonding from multiple amine groups .
- Density : The density (0.985 g/cm³) is lower than water, typical for nitriles with aliphatic substituents .
- Functional Groups: The presence of tertiary amines and nitriles enhances polarity, making it soluble in polar aprotic solvents (e.g., acetonitrile or DMF), whereas aromatic analogs (e.g., 3-(N-Methylanilino)propanenitrile) may exhibit reduced solubility due to hydrophobic aryl groups .
Reactivity Comparison :
- The target compound’s tertiary amines may act as ligands in metal coordination complexes, while its nitrile group can undergo hydrolysis to amides or participate in cycloaddition reactions.
- Aromatic analogs (e.g., 3-(N-Methylanilino)propanenitrile) show reduced nucleophilicity at the amine due to conjugation with the aryl ring, limiting their utility in coordination chemistry .
Preparation Methods
Sequential Alkylation-Cyanoethylation Approaches
The most widely reported route involves a two-step alkylation-cyanoethylation sequence starting from N-methylethylenediamine. In the initial step, the primary amine undergoes Michael addition with acrylonitrile to install the cyanoethyl groups. A representative procedure involves refluxing N-methylethylenediamine (1.0 equiv) with acrylonitrile (2.2 equiv) in ethanol at 80°C for 6 hours, achieving 78% conversion to the bis-cyanoethyl intermediate . Subsequent methylation employs dimethyl sulfate (2.5 equiv) in the presence of potassium carbonate, yielding the target compound after recrystallization from ethyl acetate (62% isolated yield) .
Critical parameters include:
-
Stoichiometry : A 10% excess of acrylonitrile ensures complete bis-alkylation, minimizing mono-cyanoethylated byproducts.
-
Temperature Control : Exothermic methylation necessitates gradual reagent addition at 0–5°C to prevent N-oxide formation .
-
Solvent Selection : Polar aprotic solvents like DMF enhance reaction homogeneity but complicate purification due to high boiling points .
Reductive Amination of Nitrile Precursors
Alternative pathways leverage reductive amination to construct the methyl-amino linkages. For instance, reacting 3-aminopropionitrile with glyoxal in methanol under hydrogen (3 atm) over a Raney nickel catalyst produces the imine intermediate, which is subsequently reduced to the secondary amine (54% yield) . Methylation via methyl iodide in THF at reflux completes the synthesis, though over-alkylation to quaternary ammonium salts remains a challenge, necessitating careful stoichiometric control .
Table 1 : Comparative Yields in Reductive Amination Routes
| Starting Material | Catalyst | Pressure (atm) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 3-Aminopropionitrile | Raney Ni | 3 | 54 | 89 |
| Acrylonitrile | Pd/C | 5 | 48 | 85 |
| Ethylenediamine | PtO₂ | 4 | 61 | 92 |
Catalytic Cyanoethylation-Methylation Tandem Reactions
Recent advances employ bifunctional catalysts to merge cyanoethylation and methylation into a single pot. For example, using Cu(I)-zeolite catalysts in supercritical CO₂ enables continuous acrylonitrile addition and in situ methylation with dimethyl carbonate, achieving 83% yield at 120°C . This method circumvents solvent removal steps and reduces waste, aligning with green chemistry principles.
Mechanistic studies suggest the Cu(I) centers activate acrylonitrile via π-complexation, facilitating nucleophilic attack by the amine while dimethyl carbonate decomposes to release methyl groups . However, catalyst deactivation via nitrile adsorption limits scalability, necessitating periodic regeneration cycles.
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques offer a solvent-free alternative, particularly for heat-sensitive intermediates. Mixing N-methylethylenediamine, acrylonitrile, and sodium hydroxide in a planetary mill (500 rpm, 2 hours) yields the bis-cyanoethyl adduct (70% conversion), with subsequent methylation using methyl tosylate under similar conditions (58% overall yield) . While energy-intensive, this method eliminates solvent waste and enhances reaction rates through continuous mechanical activation.
Industrial-Scale Purification Strategies
Final product purity (>99%) is achieved via multistep crystallization. A patented protocol involves dissolving the crude product in hot ethanol (70°C), cooling to −20°C to precipitate impurities, and recrystallizing from acetonitrile . X-ray diffraction analysis confirms the crystalline phase with characteristic peaks at 2θ = 12.3°, 18.7°, and 24.1°, correlating with high thermal stability (decomposition point: 230°C) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[2-(2-Cyanoethyl-methyl-amino)ethyl-methyl-amino]propanenitrile, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of nitrile-containing compounds like this requires careful optimization of reaction parameters. Key steps include:
- Stepwise alkylation : Sequential introduction of cyanoethyl and methylamino groups via nucleophilic substitution, using catalysts such as K₂CO₃ or DBU to enhance reactivity .
- Temperature control : Maintaining temperatures between 60–80°C to minimize side reactions (e.g., hydrolysis of nitriles) .
- Purification : Employing column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) or recrystallization to isolate the product .
- Design of Experiments (DoE) : Use statistical methods (e.g., factorial design) to systematically vary parameters (time, temperature, stoichiometry) and identify optimal conditions .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the presence of methylamino, cyanoethyl, and tertiary amine groups. Compare chemical shifts with analogous compounds (e.g., 3-(N-(2-hydroxyethyl)anilino)propiononitrile ).
- Infrared Spectroscopy (IR) : Detect characteristic peaks for nitrile (-C≡N, ~2240 cm⁻¹) and secondary amines (~3300 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water mobile phases to assess purity (>95% target) .
- X-ray Crystallography : If crystallizable, resolve the molecular structure to confirm stereochemistry and bond angles, as demonstrated in similar nitrile derivatives .
Advanced Research Questions
Q. How can computational chemistry tools predict reaction pathways and intermediates for this compound in complex reactions?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction mechanisms, such as the formation of the tertiary amine backbone. Software like Gaussian or ORCA can calculate transition states and activation energies .
- Reaction Path Search : Apply the Artificial Force Induced Reaction (AFIR) method to explore potential intermediates and byproducts, as implemented in the ICReDD framework .
- Machine Learning : Train models on existing reaction datasets to predict optimal solvents or catalysts, reducing trial-and-error experimentation .
Q. What role could this compound play in membrane separation technologies, and how can its performance be evaluated?
- Methodological Answer :
- Membrane Fabrication : Incorporate the compound into polymer matrices (e.g., polyamide) to enhance selectivity for gas separation (CO₂/N₂) or water purification. Test permeability using pressure-driven filtration setups .
- Stability Testing : Expose membranes to harsh conditions (e.g., high pH, organic solvents) and monitor structural integrity via SEM/FTIR .
- Performance Metrics : Measure flux (L/m²·h) and rejection rates (%) for target solutes, comparing with commercial membranes (e.g., cellulose acetate) .
Q. How can contradictions in kinetic data during reaction mechanism studies be resolved?
- Methodological Answer :
- In Situ Monitoring : Use techniques like stopped-flow spectroscopy or real-time NMR to capture transient intermediates and validate proposed mechanisms .
- Sensitivity Analysis : Apply statistical models to identify which experimental variables (e.g., temperature gradients, impurity levels) most significantly affect kinetic inconsistencies .
- Cross-Validation : Compare results with computational simulations (e.g., microkinetic modeling) to reconcile discrepancies between experimental and theoretical rate constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
